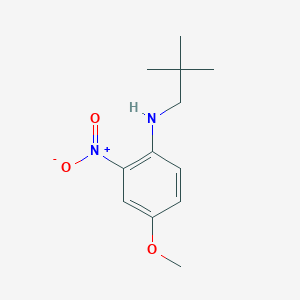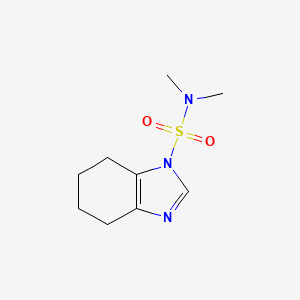
ethyl 2-(2,3-dihydrofuran-4-yl)-2-oxoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2,3-dihydrofuran-4-yl)-2-oxoacetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a dihydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,3-dihydrofuran-4-yl)-2-oxoacetate typically involves the reaction of ethyl acetoacetate with a suitable dihydrofuran derivative. One common method is the condensation reaction between ethyl acetoacetate and 2,3-dihydrofuran in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or crystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Ethyl 2-(2,3-dihydrofuran-4-yl)-2-oxoacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
Ethyl 2-(2,3-dihydrofuran-4-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving esters.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a starting material for the synthesis of various industrial products.
作用機序
The mechanism of action of ethyl 2-(2,3-dihydrofuran-4-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to form carboxylic acids and alcohols, which can then participate in further biochemical reactions. The dihydrofuran ring may also interact with enzymes or other biological molecules, influencing their activity and function.
類似化合物との比較
Ethyl 2-(2,3-dihydrofuran-4-yl)-2-oxoacetate can be compared with other similar compounds, such as:
Ethyl acetoacetate: A simpler ester with a similar structure but lacking the dihydrofuran ring.
2,3-Dihydrofuran: A compound that shares the dihydrofuran ring but lacks the ester functionality.
Ethyl 2-oxoacetate: Another ester with a similar functional group but without the dihydrofuran ring.
特性
分子式 |
C8H10O4 |
|---|---|
分子量 |
170.16 g/mol |
IUPAC名 |
ethyl 2-(2,3-dihydrofuran-4-yl)-2-oxoacetate |
InChI |
InChI=1S/C8H10O4/c1-2-12-8(10)7(9)6-3-4-11-5-6/h5H,2-4H2,1H3 |
InChIキー |
LNIOLRGPCMYXIC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=O)C1=COCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Oxopyrimido[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B8642894.png)

![Ethyl 1-{6-[(4-bromophenyl)amino]-5-nitropyrimidin-4-yl}piperidine-4-carboxylate](/img/structure/B8642907.png)

![1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone;hydrobromide](/img/structure/B8642920.png)
![4-Piperidinone, 3,5-bis[[4-(diethylamino)phenyl]methylene]-1-methyl-](/img/structure/B8642925.png)


![1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione](/img/structure/B8642962.png)
